molecular formula C9H14N2O2S B2930928 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]sulfanyl}propanoic acid CAS No. 1006352-76-6

3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]sulfanyl}propanoic acid

Cat. No.: B2930928
CAS No.: 1006352-76-6
M. Wt: 214.28
InChI Key: QFRFYAIOKZBWIF-UHFFFAOYSA-N
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Description

This compound (CAS: Not explicitly listed, Ref: 3D-GQB35276) is a sulfur-containing derivative of propanoic acid with a 1,3-dimethylpyrazole substituent. Its molecular formula is C10H15N2O2S, and it is marketed as a specialty building block for chemical synthesis, particularly in drug discovery and materials science, with pricing reflecting its specialized use (50 mg: €635; 500 mg: €1,762) .

Properties

IUPAC Name

3-[(1,3-dimethylpyrazol-4-yl)methylsulfanyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-7-8(5-11(2)10-7)6-14-4-3-9(12)13/h5H,3-4,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRFYAIOKZBWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CSCCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]sulfanyl}propanoic acid typically involves the following steps:

  • Formation of 1,3-Dimethyl-1H-pyrazol-4-ylmethyl Halide: This can be achieved by reacting 1,3-dimethyl-1H-pyrazole with an appropriate halogenating agent, such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

  • Sulfanyl Group Introduction: The halide is then reacted with a thiol-containing compound, such as ethanethiol, to introduce the sulfanyl group.

  • Esterification: The resulting compound is then esterified with propanoic acid to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the process.

Types of Reactions:

  • Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: The pyrazole ring can undergo reduction reactions under specific conditions, although this is less common.

  • Substitution: The pyrazole ring can participate in nucleophilic substitution reactions, where the halide is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: H₂O₂, m-CPBA, and various metal catalysts.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from the oxidation of the sulfanyl group.

  • Reduced Pyrazoles: Resulting from the reduction of the pyrazole ring.

  • Substituted Pyrazoles: Resulting from nucleophilic substitution reactions.

Chemistry:

  • Catalyst Development: The compound can be used as a ligand in the development of catalysts for various organic reactions.

  • Synthetic Intermediate: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

  • Pharmacological Studies: Pyrazole derivatives are known for their diverse biological activities, including antileishmanial and antimalarial properties.

  • Enzyme Inhibition: Some pyrazole derivatives are studied for their potential to inhibit specific enzymes involved in disease processes.

Medicine:

  • Drug Design: The compound can be used in the design of new drugs targeting various diseases.

  • Therapeutic Applications:

Industry:

  • Agriculture: Use in the development of pesticides and herbicides.

  • Material Science:

Mechanism of Action

The mechanism by which 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]sulfanyl}propanoic acid exerts its effects depends on its specific application. For example, in the case of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing it from catalyzing its target reaction. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents/Features CAS/Reference
3-{[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]sulfanyl}propanoic acid C10H15N2O2S 227.30 1,3-Dimethylpyrazole, sulfanyl linker 3D-GQB35276
2-({5-[(4-Chloro-3-methyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanoic acid C12H16ClN7O2S 329.81 Chloropyrazole, triazole, ethyl group 1006320-09-7
3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid C7H10N2O2 154.17 Pyrazole, no sulfanyl group 796845-56-2
3-[1-[2-(4-Methylphenoxy)ethyl]benzimidazol-2-yl]sulfanylpropanoic acid (YLQ) C19H20N2O3S 356.44 Benzimidazole, phenoxyethyl group YLQ
3-[4-(Difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H,6H,7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid C13H15F2N3O3 299.28 Difluoromethyl, pyridinone, ethyl group 1018165-50-8

Functional Group Variations

  • Sulfanyl vs. Non-Sulfanyl Derivatives: The sulfanyl linker in the target compound distinguishes it from analogs like 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid (MW 154.17), which lacks sulfur. The thioether group may enhance lipophilicity, influencing membrane permeability or metabolic stability compared to oxygen-containing analogs .
  • Heterocyclic Core Modifications: Pyrazole vs. Benzimidazole: The YLQ compound (MW 356.44) incorporates a benzimidazole ring, which is bulkier and more aromatic than the pyrazole in the target compound.

Physicochemical and Commercial Considerations

  • Molecular Weight and Solubility : The target compound (MW 227.30) is smaller than most analogs, favoring better solubility and oral bioavailability. Higher-MW analogs like YLQ (356.44) may require formulation optimization .
  • Cost Implications : The target compound’s price (€635/50 mg) exceeds simpler derivatives (e.g., €469/50 mg for 3D-GQB35284 in ), reflecting synthetic complexity or niche applications.

Biological Activity

3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]sulfanyl}propanoic acid is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C9H14N2O2S
  • Molar Mass : 214.28 g/mol
  • CAS Number : 1006352-76-6

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent. Key areas of focus include:

Anticancer Activity

Recent research indicates that compounds containing a pyrazole moiety exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDK1 by related pyrazole derivatives demonstrates the potential of this compound in cancer therapy .

Anti-inflammatory Effects

Studies have suggested that pyrazole derivatives may possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. The sulfur-containing moiety in this compound could enhance its interaction with biological targets involved in inflammatory pathways .

Antioxidant Activity

The antioxidant capacity of pyrazole derivatives has been documented, indicating their ability to scavenge free radicals and reduce oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of the pyrazole ring is essential for its biological effects, while substituents on the ring can modulate potency and selectivity towards specific biological targets .

Case Studies

Several case studies have highlighted the efficacy of related compounds in preclinical models:

  • Inhibition of CDK Activity : A study demonstrated that certain pyrazole derivatives selectively inhibited CDK1 with IC50 values in the low micromolar range, suggesting that this compound could be developed as a selective CDK inhibitor .
  • Anti-inflammatory Model : In an animal model of arthritis, a related pyrazole compound showed a significant reduction in joint inflammation and pain scores compared to controls, supporting the potential anti-inflammatory effects of this class of compounds .

Q & A

Q. What are the standard synthetic routes for 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]sulfanyl}propanoic acid?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a pyrazole-thiol derivative with a halogenated propanoic acid precursor under basic conditions. For example, diazomethane and triethylamine in dichloromethane at low temperatures (-20°C to -15°C) facilitate the introduction of the sulfanyl group, followed by purification via column chromatography (ethyl acetate/hexane) and recrystallization from 2-propanol .

Q. What purification techniques are effective for isolating this compound?

Column chromatography using ethyl acetate/hexane (1:4) is effective for initial purification due to the compound’s moderate polarity. Recrystallization from methanol or 2-propanol further enhances purity, particularly for removing unreacted starting materials or byproducts .

Q. How should solubility and stock solutions be prepared for biological assays?

Dissolve the compound in organic solvents like ethanol (2 mg/mL) or DMSO (1 mg/mL), followed by dilution in aqueous buffers (e.g., PBS, pH 7.2). Ensure residual solvent concentrations are <1% to avoid physiological interference. For direct aqueous preparation, dissolve in PBS (1 mg/mL), but avoid long-term storage (>24 hours) due to hydrolysis risks .

Q. Which spectroscopic methods confirm its structural identity?

  • FT-IR : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, S-H at ~1247 cm⁻¹) .
  • ¹H/¹³C NMR : Identify pyrazole protons (δ 8.16–8.39 ppm), methyl groups (δ 2.0–3.0 ppm), and propanoic acid signals (δ 12–14 ppm for COOH) .
  • Mass spectrometry : Verify molecular weight (e.g., [M+H]+ at m/z 255.3 for C₉H₁₄N₂O₂S) .

Advanced Research Questions

Q. How can conflicting NMR data be resolved during characterization?

Contradictions in proton splitting or chemical shifts may arise from tautomerism in the pyrazole ring or solvent effects. Use deuterated DMSO or CDCl₃ to stabilize specific tautomers. For ambiguous signals, employ 2D NMR (e.g., COSY, HSQC) to resolve coupling patterns and assign protons definitively .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Temperature control : Maintain -15°C during diazomethane addition to minimize side reactions .
  • Catalyst screening : Test bases like triethylamine vs. DBU to enhance nucleophilic substitution efficiency.
  • Reagent stoichiometry : Optimize thiol:haloacid ratios (e.g., 1.2:1) to account for volatility losses .

Q. How can environmental fate and degradation pathways be evaluated?

Use OECD guidelines for abiotic degradation studies:

  • Hydrolysis : Incubate at pH 4, 7, and 9 (25–50°C) and monitor via HPLC .
  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions and quantify degradation products .
  • Biotic degradation : Conduct soil microcosm experiments with LC-MS/MS to track metabolite formation .

Q. What mechanistic insights explain its biological activity in osteoclast inhibition?

The propanoic acid moiety may chelate metal ions (e.g., Ca²⁺) in hydroxyapatite resorption assays, while the pyrazole-sulfanyl group modulates RANKL signaling. Validate via:

  • Molecular docking : Simulate interactions with TRAP/CTSK enzymes .
  • Gene expression profiling : Quantify NFATc1 and cathepsin K levels in RAW 264.7 cells treated with 0.1–1.0 mg/mL of the compound .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

Variability in cell lines (e.g., primary osteoclasts vs. RAW 264.7 macrophages) or assay conditions (e.g., serum concentration) can alter outcomes. Standardize protocols using:

  • Positive controls : Alendronate for bone resorption assays .
  • Dose-response curves : Test 0.01–100 μM ranges to identify IC₅₀ consistency .

Q. Why do solubility values vary between DMSO and aqueous buffers?

DMSO’s high polarity disrupts hydrogen bonding in the propanoic acid group, enhancing solubility. In PBS, ionization of the carboxylate group (pKa ~4.5) increases hydrophilicity but may precipitate at neutral pH. Pre-saturate buffers with the compound and use sonication to improve dispersion .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
Reaction Temperature-20°C to -15°C
Purification MethodEthyl acetate/hexane (1:4)
Recrystallization Solvent2-Propanol

Q. Table 2: Spectroscopic Benchmarks

TechniqueKey SignalReference
¹H NMR (DMSO-d₆)Pyrazole-H: δ 8.16–8.39 ppm
FT-IRC=O stretch: ~1700 cm⁻¹

Q. Table 3: Biological Assay Conditions

Assay TypeConcentration RangeReference
Osteoclast Inhibition0.1–1.0 mg/mL
Aβ42 Aggregation100 μM

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